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Introduction

Patient-derived organoids (PDOs) are three-dimensional, in vitro culture systems that

recapitulate the genetic and phenotypic characteristics of a patient's tumor.[1][2][3] As such,

they represent a powerful preclinical model for testing the efficacy of targeted therapies.

Andamertinib is a potent and irreversible tyrosine kinase inhibitor (TKI) that selectively targets

epidermal growth factor receptor (EGFR) mutations, including exon 20 insertions, which are

often resistant to other EGFR TKIs.[4][5][6][7] These application notes provide a

comprehensive overview and detailed protocols for utilizing patient-derived organoids from

non-small cell lung cancer (NSCLC) to evaluate the therapeutic potential of Andamertinib.

Mechanism of Action: Andamertinib and the EGFR Signaling Pathway

Andamertinib is an orally bioavailable small molecule that functions as a selective and

irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] In many

cancers, including non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its

constitutive activation, triggering downstream signaling cascades that promote cell proliferation,

survival, and differentiation.[4][8] Andamertinib binds to the ATP-binding site within the EGFR

kinase domain, thereby blocking its autophosphorylation and subsequent activation of key

signaling pathways, most notably the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4]
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[8] By disrupting these oncogenic signals, Andamertinib can induce apoptosis and inhibit the

growth of tumor cells harboring specific EGFR mutations.[4]

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by

Andamertinib.
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EGFR Signaling Pathway and Andamertinib Inhibition.

Experimental Protocols
Protocol 1: Generation of Patient-Derived Organoids
from NSCLC Tumor Tissue
This protocol outlines the steps for establishing patient-derived organoids from fresh NSCLC

tumor biopsies or resections.

Materials:

Fresh tumor tissue in transport medium

Advanced DMEM/F12 medium
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Penicillin-Streptomycin

Collagenase Type II

DNase I

Fetal Bovine Serum (FBS)

Basement Membrane Extract (BME), such as Matrigel®

Organoid growth medium (specific formulations may vary, but typically contain growth factors

such as EGF, Noggin, R-spondin1, FGF10, and inhibitors like A83-01 and Y-27632)

6-well and 24-well cell culture plates

Cell strainers (70 µm)

Centrifuge

Incubator (37°C, 5% CO2)

Procedure:

Tissue Preparation:

Wash the tumor tissue with cold Advanced DMEM/F12 medium supplemented with

Penicillin-Streptomycin.

Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.

Enzymatic Digestion:

Transfer the minced tissue to a conical tube containing a digestion solution of Collagenase

Type II and DNase I in Advanced DMEM/F12.

Incubate at 37°C for 30-60 minutes with gentle agitation.

Neutralize the digestion by adding an equal volume of Advanced DMEM/F12 with 10%

FBS.
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Cell Isolation:

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

Centrifuge the filtered suspension to pellet the cells.

Wash the cell pellet with cold Advanced DMEM/F12.

Organoid Seeding:

Resuspend the cell pellet in a small volume of organoid growth medium.

Mix the cell suspension with BME at a 1:1 ratio on ice.

Plate droplets of the cell-BME mixture into pre-warmed 24-well plates.

Allow the droplets to solidify at 37°C for 15-30 minutes.

Gently add pre-warmed organoid growth medium to each well.

Organoid Culture and Maintenance:

Culture the organoids in a 37°C, 5% CO2 incubator.

Change the medium every 2-3 days.

Passage the organoids every 7-14 days by mechanically or enzymatically dissociating

them and re-plating in fresh BME.

Protocol 2: Drug Sensitivity and Viability Assay with
Andamertinib
This protocol describes how to assess the efficacy of Andamertinib on established NSCLC

patient-derived organoids.

Materials:

Established NSCLC organoid cultures
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Andamertinib (stock solution in DMSO)

Organoid growth medium

96-well clear-bottom plates

Cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay)

Luminometer or plate reader

Procedure:

Organoid Plating for Drug Screening:

Harvest mature organoids and dissociate them into small fragments or single cells.

Count the viable cells.

Resuspend the organoid fragments/cells in BME and plate into a 96-well plate.

Allow the BME to solidify and add organoid growth medium.

Culture for 2-3 days to allow organoids to reform.

Andamertinib Treatment:

Prepare serial dilutions of Andamertinib in organoid growth medium. A typical

concentration range to test would be from 0.001 µM to 10 µM.

Include a vehicle control (DMSO) and a positive control (e.g., a known effective cytotoxic

agent).

Carefully remove the existing medium from the organoid-containing wells and replace it

with the medium containing the different concentrations of Andamertinib.

Incubate the plate at 37°C, 5% CO2 for 72 hours.

Cell Viability Assessment:
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After the incubation period, perform a cell viability assay according to the manufacturer's

instructions (e.g., CellTiter-Glo® 3D).

This typically involves adding the reagent to each well, incubating for a specified time, and

then measuring luminescence or fluorescence.

Data Analysis:

Normalize the viability data to the vehicle control.

Plot the dose-response curve and calculate the IC50 value (the concentration of

Andamertinib that inhibits 50% of organoid viability).

Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate

interpretation and comparison.

Table 1: Hypothetical Dose-Response of NSCLC
Organoids to Andamertinib

Andamertinib Concentration (µM) Percent Viability (Mean ± SD)

0 (Vehicle) 100 ± 5.2

0.001 95.3 ± 4.8

0.01 82.1 ± 6.1

0.1 55.7 ± 7.3

1 25.4 ± 3.9

10 8.9 ± 2.1

Calculated IC50 (µM) 0.12

Table 2: Clinical Efficacy of Andamertinib in NSCLC
Patients with EGFR Exon 20 Insertions (from KANNON
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Study)
Efficacy Endpoint Value 95% Confidence Interval

Confirmed Objective Response

Rate (ORR)
42.7% 32.4% - 53.0%

Disease Control Rate (DCR) 86.5% -

Median Duration of Response

(DoR)
8.7 months 5.65 - 11.96 months

Median Progression-Free

Survival (PFS)
6.2 months 4.63 - 7.85 months

12-month Overall Survival

(OS) Rate
70.5% 59.51% - 79.02%

Data from the Phase 2 KANNON study.[5][6]

Experimental Workflow Visualization
The following diagram illustrates the overall workflow for using Andamertinib in patient-derived

organoids.
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Workflow for Andamertinib testing in PDOs.

Conclusion

The use of patient-derived organoids provides a clinically relevant platform for evaluating the

efficacy of targeted therapies like Andamertinib.[3] The protocols and data presentation

formats outlined in these application notes offer a framework for researchers to conduct robust
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preclinical studies. By correlating the in vitro response of organoids to Andamertinib with

patient clinical data and tumor genetic profiles, a deeper understanding of the drug's

mechanism and potential patient-specific efficacy can be achieved, ultimately contributing to

the advancement of personalized medicine in NSCLC.[1]

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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